molecular formula C12H15F2N B2528612 1-[(2,6-Difluorophenyl)methyl]cyclopentan-1-amine CAS No. 1596616-48-6

1-[(2,6-Difluorophenyl)methyl]cyclopentan-1-amine

Cat. No.: B2528612
CAS No.: 1596616-48-6
M. Wt: 211.256
InChI Key: XAQYKQZQKDJKCD-UHFFFAOYSA-N
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Description

1-[(2,6-Difluorophenyl)methyl]cyclopentan-1-amine is an organic compound with the molecular formula C12H15F2N. It is characterized by the presence of a cyclopentane ring substituted with an amine group and a 2,6-difluorophenylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,6-Difluorophenyl)methyl]cyclopentan-1-amine typically involves the following steps:

    Formation of the 2,6-Difluorophenylmethyl Intermediate:

    Cyclopentanone Reaction:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 1-[(2,6-Difluorophenyl)methyl]cyclopentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under specific conditions.

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like sodium borohydride (NaBH4).

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in polar solvents.

Major Products Formed:

Scientific Research Applications

1-[(2,6-Difluorophenyl)methyl]cyclopentan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2,6-Difluorophenyl)methyl]cyclopentan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the difluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

    1-[(2,6-Dichlorophenyl)methyl]cyclopentan-1-amine: Similar structure but with chlorine atoms instead of fluorine.

    1-[(2,6-Dimethylphenyl)methyl]cyclopentan-1-amine: Similar structure but with methyl groups instead of fluorine.

Uniqueness: 1-[(2,6-Difluorophenyl)methyl]cyclopentan-1-amine is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability and lipophilicity, making it more suitable for certain applications compared to its chlorinated or methylated analogs .

Properties

IUPAC Name

1-[(2,6-difluorophenyl)methyl]cyclopentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2N/c13-10-4-3-5-11(14)9(10)8-12(15)6-1-2-7-12/h3-5H,1-2,6-8,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAQYKQZQKDJKCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CC2=C(C=CC=C2F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1596616-48-6
Record name 1-[(2,6-difluorophenyl)methyl]cyclopentan-1-amine
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